Boc-Lys(Z)-OH Dcha, also known as Z-Lys(Boc)-OH.DCHA or N-Cbz-Lys(Boc)-OH dcha, is a protected amino acid derivative. It consists of the amino acid L-lysine with two protecting groups: Boc (tert-butoxycarbonyl) on the N-terminus (primary amine) and Z (benzyloxycarbonyl) on the side chain amine group (ε-amino group) []. Dcha (dicyclohexylamine) acts as a salt counterion. This compound is a building block commonly used in solid-phase peptide synthesis (SPPS) for the introduction of N-terminal lysine residues [].
The key features of the molecule include:
The flexible nature of the molecule and the presence of multiple rotatable bonds make it difficult to determine a precise 3D structure [].
During SPPS, the Boc group is selectively removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free N-terminus for peptide bond formation with the next amino acid derivative []. Subsequent steps in peptide synthesis might involve cleavage of the Z group from the side chain amine under milder acidic or basic conditions depending on the chosen strategy.
Boc-Lys(Z)-OH Dcha + n (Amino Acid Derivative) -> Peptide - Lys(Z) - OH + n (Byproduct)
where n represents the number of amino acid derivatives used to create the peptide chain.
Specific data on melting point, boiling point, and solubility of Boc-Lys(Z)-OH Dcha might not be readily available due to its use as a salt and its role as a building block in larger peptide structures. However, it is expected to be a white to slightly yellow solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].
Boc-Lys(Z)-OH Dcha itself doesn't have a specific mechanism of action. It serves as a protected amino acid unit that is incorporated into peptides during SPPS. The resulting peptide chain then possesses the functionalities and properties determined by the specific sequence of amino acids.